molecular formula C9H18ClNO2 B13528830 ((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride

Cat. No.: B13528830
M. Wt: 207.70 g/mol
InChI Key: LHKCWWJBZYIEBJ-RJUBDTSPSA-N
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Description

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride is a chemical compound widely used in scientific research. It is known for its diverse applications in studying various biological processes and drug development. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

The synthesis of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride involves several steps. One common method includes the reaction of [(1R,3S)-3-aminocyclohexyl]methanol with acetic anhydride in the presence of a base to form the acetate ester. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used to study biological processes and interactions at the molecular level.

    Medicine: It plays a role in drug development and testing, particularly in understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

[(1R,3S)-3-aminocyclohexyl]methyl acetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-7(11)12-6-8-3-2-4-9(10)5-8;/h8-9H,2-6,10H2,1H3;1H/t8-,9+;/m1./s1

InChI Key

LHKCWWJBZYIEBJ-RJUBDTSPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CCC[C@@H](C1)N.Cl

Canonical SMILES

CC(=O)OCC1CCCC(C1)N.Cl

Origin of Product

United States

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